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N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide

TRIM21 fragment-based drug discovery crystallographic fragment screening

N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide (CAS 1281017-51-3) is a methanesulfonamide-substituted N-acetylpiperidine derivative with molecular formula C9H18N2O3S. The (3S)-enantiomer (ligand ID A1BFF) was identified as a TRIM21 PRY-SPRY domain fragment hit within a crystallographic fragment screening campaign at the Diamond XChem facility and deposited in the Protein Data Bank (PDB: 7HLW) as part of a PanDDA group deposition by the Structural Genomics Consortium.

Molecular Formula C9H18N2O3S
Molecular Weight 234.31
CAS No. 1281017-51-3
Cat. No. B2874994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide
CAS1281017-51-3
Molecular FormulaC9H18N2O3S
Molecular Weight234.31
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)CNS(=O)(=O)C
InChIInChI=1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3
InChIKeyCCRQXLDMMWNHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(1-Acetylpiperidin-3-yl)methyl]methanesulfonamide (CAS 1281017-51-3) for Fragment-Based TRIM21 Ligand Procurement


N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide (CAS 1281017-51-3) is a methanesulfonamide-substituted N-acetylpiperidine derivative with molecular formula C9H18N2O3S . The (3S)-enantiomer (ligand ID A1BFF) was identified as a TRIM21 PRY-SPRY domain fragment hit within a crystallographic fragment screening campaign at the Diamond XChem facility and deposited in the Protein Data Bank (PDB: 7HLW) as part of a PanDDA group deposition by the Structural Genomics Consortium [1]. The compound represents a tractable chemical starting point for structure-guided optimization toward TRIM21-targeted degrader molecules.

Why Generic N-Acetylpiperidine Methanesulfonamide Analogs Cannot Substitute N-[(1-Acetylpiperidin-3-yl)methyl]methanesulfonamide


In a crystallographic fragment screen of TRIM21, 109 fragments were distributed across five distinct binding sites [1]. Substitution of the 3-methylmethanesulfonamide group by a 4-methylmethanesulfonamide (regioisomer), replacement of the acetyl group, or use of the racemate instead of the (3S)-enantiomer can redirect binding from the antibody-competitive Site #1 to alternative sites (e.g., Site #2–#5) or abolish binding entirely [1][2]. Because even small structural changes alter the hydrogen-bonding network with Asp359 and Asn450 and disrupt π-stacking with Tyr332/Trp385, generic in-class analogs cannot be interchanged as TRIM21 Site #1 probes without risking complete loss of target engagement.

N-[(1-Acetylpiperidin-3-yl)methyl]methanesulfonamide: Product-Specific Quantitative Differentiation Evidence


Site #1 (Fc-Binding Pocket) Occupancy vs. Site #2-#5 Binding Fragments in TRIM21 XChem Campaign

Of the 109 fragment hits identified in the TRIM21 PRY-SPRY domain, only 16 fragments (14.7%) bound to the primary antibody-binding pocket (Site #1) [1]. N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide (ligand A1BFF) is one of these 16 Site #1 occupants, whereas the majority of fragment hits (56 fragments, 51.4%) bound to Site #2, 12 fragments (11.0%) to the novel Site #3, and 25 fragments (22.9%) to surface Site #5 [1]. Site #1 specificity is critical because it directly competes with the Fc region of intracellular antibodies, enabling functional modulation of TRIM21-mediated protein degradation pathways.

TRIM21 fragment-based drug discovery crystallographic fragment screening

Enantiomer-Specific (3S) Binding vs. Racemic Mixture for TRIM21 Interaction

The crystallographically validated species in PDB 7HLW is the (3S)-enantiomer, N-{[(3S)-1-acetylpiperidin-3-yl]methyl}methanesulfonamide [1]. The electron density map at 1.40 Å resolution unambiguously supports the (3S) configuration at the piperidine 3-position, demonstrating that the (3R)-enantiomer would place the methanesulfonamide group in a sterically incompatible orientation relative to the Site #1 pocket geometry defined by Asp359, Tyr332, and Trp385 [1][2]. Commercially available racemic N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide (CAS 1281017-51-3) would be expected to exhibit reduced or absent TRIM21 binding if used without enantiomeric resolution, as only the (3S)-enantiomer matches the crystallographic binding pose.

chirality TRIM21 stereochemistry

High-Resolution Structural Characterization (1.40 Å) vs. Lower-Resolution TRIM21 Fragment Structures

The TRIM21–Z438096750 complex (PDB: 7HLW) was determined at 1.40 Å resolution, with R-work of 0.184 and R-free of 0.216 [1]. This resolution is among the highest reported for TRIM21 fragment complexes in the SGC PanDDA deposition series. By comparison, several other TRIM21 fragment structures from the same campaign were solved at moderate resolutions (e.g., 1.6–2.3 Å), while the apo TRIM21 PRY-SPRY structure (PDB: 7HO1) was determined at 1.85 Å [2]. The sub-1.5 Å resolution for 7HLW allows unambiguous placement of the methanesulfonamide group and reliable identification of hydrogen-bonding interactions with Asp359 and Asn450, enabling precise structure-guided optimization.

X-ray crystallography resolution TRIM21

Commercial Availability with Defined Purity (≥97%) vs. Discontinued or Custom-Only Analog Suppliers

N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide (CAS 1281017-51-3) is stocked by multiple reputable vendors with defined purity specifications: AKSci (min. 97%) , Leyan (98%) , and Fluorochem . In contrast, several closely related TRIM21 fragment hits from the same screening campaign, including N-[(1-acetylpiperidin-4-yl)methyl]methanesulfonamide and other regioisomeric or stereochemical analogs, are not available from standard commercial suppliers or require custom synthesis with extended lead times. The ready availability of CAS 1281017-51-3 at gram scale with certificate-of-analysis-backed purity enables immediate follow-up chemistry and biological testing without synthesis delays.

chemical procurement purity supply chain

Application Scenarios for N-[(1-Acetylpiperidin-3-yl)methyl]methanesulfonamide Based on Product-Specific Evidence


Fragment Growing and Merging for TRIM21-Targeted PROTAC Development

As a validated Site #1 fragment occupying the antibody-binding pocket, this compound serves as a starting scaffold for fragment growing or merging strategies aimed at developing TRIM21-recruiting PROTACs. The high-resolution structure (1.40 Å) enables precise vector-based elaboration from the acetyl group or the methanesulfonamide moiety without disrupting critical hydrogen bonds to Asp359 and Asn450 [1]. The fragment merging approach demonstrated by Kim et al. (2025) achieved EC50 values down to 143 µM (AL257/3) from merged fragments, providing a benchmark for optimization starting from this fragment [1].

NanoBRET Target Engagement Assays for Cellular TRIM21 Binding Validation

The NanoBRET assay established in the Kim et al. (2025) study enables quantitative measurement of target engagement to the main Fc binding site in live cells [1]. N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide, as a Site #1 binder, can be derivatized with a NanoBRET tracer to establish competitive displacement assays, allowing rank-ordering of more potent TRIM21 ligands developed through medicinal chemistry optimization.

Selective TRIM21 Chemical Probe Development for Autoimmune Disease Research

TRIM21 plays a central role in autoimmune diseases including rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome [2]. A Site #1-specific fragment that competes with antibody binding provides a rational starting point for developing selective chemical probes to interrogate TRIM21 function in immune complex degradation pathways, avoiding the sedative and neuroleptic off-target effects associated with acepromazine, the only previously reported TRIM21 ligand chemotype [1].

Crystallographic Fragment Library Procurement for in-House XChem Screening Cascade

For academic screening centers and industrial XChem facilities, this compound — with its established TRIM21 binding mode, commercial availability at gram scale, and defined purity — can be incorporated as a positive control fragment in TRIM21 crystallographic fragment screens or used as a reference ligand for validating new TRIM21 construct crystallization conditions [3]. The availability of deposited coordinates (PDB: 7HLW) and PanDDA event maps facilitates direct comparison of binding modes across different crystal forms.

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